B1575441 Tousled-like kinase 1

Tousled-like kinase 1

Cat. No.: B1575441
Attention: For research use only. Not for human or veterinary use.
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Description

Tousled-like Kinase 1 (TLK1) is a serine/threonine kinase with maximal activity during the S-phase of the cell cycle, positioned as a crucial regulator of genomic stability. Its functions are primarily executed through the phosphorylation of substrates involved in DNA damage response (DDR) and chromatin assembly. A primary research application for TLK1 involves investigating the DNA damage repair nexus. TLK1 is transiently inhibited upon DNA damage in a Chk1-dependent manner and subsequently regulates the repair of double-strand breaks (DSBs) via both homologous recombination (HR) and non-homologous end joining (NHEJ). It phosphorylates RAD54, a key HR factor, to control its localization and activities during repair. Furthermore, TLK1 promotes NHEJ by facilitating the proper recruitment of 53BP1 to DSBs. Beyond its role in DSB repair, TLK1 regulates the histone H3/H4 chaperone ASF1. Phosphorylation of ASF1 by TLK1 enhances its binding affinity for histones, thereby promoting nucleosome assembly during DNA replication and repair, linking DDR to chromatin remodeling. TLK1 also phosphorylates RAD9, a component of the 9-1-1 checkpoint complex, leading to its dissociation and contributing to checkpoint deactivation after repair is complete. Research into cancer mechanisms and therapy resistance is a significant area for TLK1 investigation. Its expression is increased in aggressive cancers, including metastatic prostate adenocarcinoma and glioblastoma, where it supports cell survival. In models of BRCA1-mutated breast and ovarian cancers, TLK1 loss impairs NHEJ and confers resistance to PARP inhibitors, highlighting its potential as a biomarker and therapeutic target. TLK1B, a stabilized splice variant translationally upregulated under cellular stress, shares substrate specificity with TLK1 and is associated with radio-resistance. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

sequence

MDELASLDP

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Tousled-like kinase 1

Origin of Product

United States

Molecular Biology of Tousled Like Kinase 1

Gene Expression and Transcript Variants of Tousled-like Kinase 1

The TLK1 gene is constitutively expressed in most human cells and tissues. nih.gov Despite stable mRNA and protein levels throughout the cell cycle, the kinase activity of TLK1 oscillates, reaching its maximum during the S-phase, which is linked to ongoing DNA replication. nih.gov The expression of TLK1 can be influenced by various cellular signals and stresses.

The human TLK1 gene produces several transcript variants through alternative splicing, leading to different protein isoforms. At least three transcript variants have been identified for the TLK1 gene. nih.govmaayanlab.cloudsigmaaldrich.com These variants can differ in their exon composition, potentially leading to proteins with distinct functional properties. One notable splice variant is TLK1B, which shares the conserved kinase domain with the full-length TLK1. nih.govoaepublish.com The expression of specific circular RNA variants of TLK1 (circTLK1) has also been observed in various pathological conditions, where they can act as microRNA sponges. maayanlab.cloud

This compound Protein Isoforms

Alternative splicing of the TLK1 gene results in the production of multiple protein isoforms. The canonical isoform, Q9UKI8-1, is considered the primary sequence. uniprot.org UniProt lists five potential isoforms for human TLK1. uniprot.org These isoforms may vary in length and domain composition, which could affect their localization, substrate specificity, and regulatory interactions. For instance, isoform 3 has been shown to phosphorylate and enhance the stability of the t-SNARE SNAP23. uniprot.org Another well-studied isoform, TLK1B, contains the intact C-terminal catalytic domain and exhibits substrate specificity similar to the full-length TLK1. oaepublish.com

Isoform IDLength (Amino Acids)Molecular Mass (Da)Notes
Q9UKI8-176685,389Canonical sequence. uniprot.org
Q9UKI8-272380,422
Q9UKI8-364972,593Phosphorylates SNAP23. uniprot.org
Q9UKI8-416216,928
Q9UKI8-511611,775

Structural Features and Functional Domains of this compound

TLK1, like its paralog TLK2, possesses a characteristic domain architecture consisting of a large N-terminal regulatory region and a C-terminal protein kinase catalytic domain. nih.gov The N-terminal region contains predicted coiled-coil (CC) domains, which are crucial for the protein's oligomerization and full kinase activity. nih.gov Additionally, the N-terminus houses three consensus nuclear localization signal (NLS) sequences. nih.gov

The catalytic domain at the C-terminus is responsible for the kinase activity of TLK1, transferring a phosphate (B84403) group from ATP to serine or threonine residues on its substrates. maayanlab.cloud Key substrates of TLK1 include the histone chaperone ASF1, the checkpoint mediator Rad9, and NEK1. maayanlab.cloudnih.gov The N-terminus of TLK1 is a primary target for autophosphorylation, a process that is mediated in trans through dimerization and regulates the protein's activity and recruitment to chromatin. oup.comnih.gov

Domain/FeatureLocationFunction
N-terminal Regulatory DomainN-terminusContains coiled-coil domains for oligomerization and nuclear localization signals. nih.gov
Coiled-Coil (CC) DomainsN-terminusEssential for dimerization, oligomerization, and full kinase activity. nih.govoup.com
Nuclear Localization Signals (NLS)N-terminusDirects the protein to the nucleus. nih.gov
C-terminal Catalytic DomainC-terminusPossesses serine/threonine kinase activity. nih.govmaayanlab.cloud
Autophosphorylation SitesN-terminusRegulates kinase activity and recruitment to damaged chromatin. oup.comnih.gov

Oligomerization and Dimerization Dynamics of this compound

Oligomerization is a critical aspect of TLK1 function and regulation. The coiled-coil domains in the N-terminal region are required for the dimerization and subsequent oligomerization of TLK1, which is essential for its maximal kinase activity. nih.gov This self-association is a key step in the activation of the kinase.

TLK1 is capable of forming both homodimers (TLK1-TLK1) and heterodimers with its close homolog, Tousled-like kinase 2 (TLK2). oup.comoup.com This dimerization is mediated by the first coiled-coil domain (CC1). nih.govnih.gov The formation of these dimers is crucial for the trans-autophosphorylation of their N-termini, which in turn regulates their activity. oup.comoup.comnih.gov While TLK1 and TLK2 share a high degree of sequence identity and some redundant functions, the formation of heterodimers suggests a complex interplay and potential for nuanced regulation of their downstream signaling pathways. nih.govresearchgate.net It has been proposed that kinase-dead forms of TLK1 might exert a dominant-negative effect on both TLK1 and TLK2 through heterodimerization. nih.govresearchgate.net

Subcellular Localization and Dynamic Redistribution of this compound

TLK1 is predominantly a nuclear protein, consistent with its role in chromatin dynamics and DNA metabolism. nih.gov Its nuclear import is facilitated by the NLSs located in its N-terminal domain. nih.gov The subcellular localization of TLK1 is not static; it can be dynamically redistributed in response to cellular signals, particularly DNA damage.

Following the induction of DNA double-strand breaks, there is a transient inhibition of TLK1 activity. nih.gov TLK1 is recruited to sites of DNA damage, and this recruitment is influenced by its kinase activity and autophosphorylation status. oup.comnih.gov Hyper-autophosphorylation of the N-terminus can suppress its recruitment to damaged chromatin. oup.combiorxiv.org Furthermore, TLK1 has been shown to directly bind to chromatin, and this interaction can be modulated during replication stress. nih.govmdpi.com The phosphorylation of certain substrates, such as Rad9, by TLK1 can also influence their subcellular localization, promoting their dissociation from nuclear complexes and subsequent cytosolic localization. nih.govoaepublish.com

Catalytic Activity and Regulatory Mechanisms of Tousled Like Kinase 1

Tousled-like Kinase 1 Kinase Activity Profile

TLK1 is a nuclear serine/threonine kinase that phosphorylates a range of substrates involved in chromatin dynamics and the DNA damage response (DDR). encyclopedia.pubnih.gov Its activity is essential for processes such as the deposition of histones onto newly synthesized DNA during replication. nih.gov The kinase domain is located in the C-terminal region of the protein, while the large N-terminal domain is regulatory and contains coiled-coil regions required for oligomerization, a feature necessary for its full kinase activity. nih.govencyclopedia.pub TLK1 can form both homodimers and heterodimers with its homolog, TLK2. encyclopedia.pubnih.gov A primary and well-validated substrate of TLK1 is the anti-silencing function 1 (Asf1) histone chaperone. nih.govplos.orgnih.gov TLK1-mediated phosphorylation of Asf1a and Asf1b on their C-terminal tails enhances their affinity for histone H3/H4 dimers, thereby promoting the histone supply required for chromatin assembly during DNA replication and repair. nih.govnih.govnih.gov Beyond Asf1, TLK1 targets other key proteins involved in genome maintenance.

Table 1: Selected Substrates of this compound (TLK1)

SubstratePhosphorylation Site(s)Functional Consequence
Asf1a/b C-terminal residuesPromotes binding to H3-H4 histones, facilitating chromatin assembly during DNA replication. nih.govnih.govnih.gov
RAD9 Serine 328 (S328)Promotes the dissociation of the 9-1-1 checkpoint complex from chromatin, contributing to checkpoint deactivation after DNA repair is complete. encyclopedia.pubnih.govnih.gov
RAD54 Threonine 41 (T41), Threonine 59 (T59), Threonine 700 (T700)Spatio-temporally regulates homologous recombination repair (HRR) by modulating RAD54's activities. encyclopedia.pubmdpi.com
NEK1 Threonine 141 (T141)Regulates NEK1's kinase activity, which in turn is required for activating the ATR-Chk1 signaling pathway in response to replication stress. encyclopedia.puboaepublish.com
Histone H3 Serine 10 (S10)Contributes to chromosome condensation and confers radioresistance when overexpressed. nih.govoaepublish.comuniprot.org

Cell Cycle-Dependent Regulation of this compound Activity

The kinase activity of TLK1 is tightly linked to the cell cycle, ensuring its functions are executed at the appropriate time. nih.govnih.gov While TLK1 protein levels remain relatively constant, its catalytic function oscillates significantly, peaking when its activity is most required for DNA replication. nih.govnih.gov

The catalytic activity of TLK1 is cell cycle-dependent, reaching its maximum during the S-phase. nih.govnih.govnih.govoaepublish.comgenecards.org This peak activity is directly linked to ongoing DNA replication. nih.govwikipedia.org The heightened kinase function during this phase is critical for phosphorylating substrates like Asf1, which ensures the proper and timely assembly of nucleosomes on nascent DNA strands, a process vital for maintaining chromatin structure and epigenetic information. nih.govnih.gov Inhibition of DNA replication through various chemical agents leads to a corresponding decrease in TLK1 activity, highlighting the close coordination between the kinase and the replication machinery. nih.govnih.gov

In response to genotoxic stress, particularly the formation of DNA double-strand breaks (DSBs), TLK1 activity is rapidly and transiently inhibited. nih.govuniprot.orggenecards.orgoup.compromega.com This inhibition is a critical component of the S-phase DNA damage checkpoint, a signaling cascade that halts cell cycle progression to allow time for DNA repair. nih.gov The suppression of TLK1 activity occurs within minutes of damage induction by agents like ionizing radiation (IR). encyclopedia.pubnih.gov This rapid inactivation is believed to be necessary to prevent further chromatin assembly, which might interfere with the accessibility of repair factors to the damaged DNA sites. nih.gov Following the completion of DNA repair, TLK1 activity is restored, allowing for the resumption of chromatin assembly and cell cycle progression. encyclopedia.pubnih.gov

Post-Translational Modifications of this compound

The primary mechanism for regulating TLK1's catalytic activity is post-translational modification, specifically phosphorylation. TLK1 is a target of both autophosphorylation and phosphorylation by upstream checkpoint kinases, which serve as molecular switches to control its function.

TLK1 undergoes extensive autophosphorylation, primarily within its N-terminal regulatory domain. nih.govoup.comoup.com This process is dependent on the kinase's ability to form dimers or oligomers. nih.govoup.combiorxiv.org Research indicates that wild-type TLK1 exhibits slower electrophoretic mobility compared to a catalytically inactive mutant, a shift that is reversed by phosphatase treatment, confirming its status as a phosphoprotein due to self-modification. oup.comoup.com A key functional consequence of this hyper-autophosphorylation is the negative regulation of TLK1's recruitment to sites of DNA damage. nih.govoup.combiorxiv.orgnih.gov Mechanistically, autophosphorylation masks a conserved PCNA-interacting protein (PIP) box located in the N-terminus, which in turn prevents TLK1 from associating with the DNA clamp protein PCNA on damaged chromatin. nih.govoup.combiorxiv.orgnih.gov This suggests a dynamic model where TLK1 activity must be suppressed for its initial recruitment to DNA lesions.

Table 2: Regulation of TLK1 by Autophosphorylation

FeatureDescription
Location N-terminal domain. nih.govoup.comoup.com
Mechanism Dependent on homo- or hetero-dimerization with TLK1/TLK2. nih.govoup.comoup.com
Functional Consequence Suppresses recruitment to damaged chromatin. nih.govbiorxiv.orgnih.gov
Molecular Effect Masks the PCNA-Interacting Protein (PIP) box, inhibiting interaction with PCNA at DNA damage sites. nih.govoup.comnih.gov

The transient inactivation of TLK1 following DNA damage is directly mediated by the DNA damage checkpoint pathway. nih.govnih.gov Upon detection of DSBs, the upstream kinase Ataxia-Telangiectasia Mutated (ATM) is activated. nih.gov ATM, in turn, activates the checkpoint kinase Chk1. nih.gov Activated Chk1 directly targets TLK1 for inhibitory phosphorylation. encyclopedia.pubnih.gov In vitro and in vivo studies have demonstrated that Chk1 phosphorylates TLK1 on a specific serine residue within its kinase domain. encyclopedia.pubnih.gov Initial studies identified this site as Serine 695 (S695), while later work pointed to Serine 743 (S743) as the critical residue for inactivation. encyclopedia.pubmdpi.comuniprot.orgnih.gov Mutation of this site to a non-phosphorylatable alanine (B10760859) residue impairs the efficient downregulation of TLK1 activity after DNA damage. nih.gov This ATM-Chk1-TLK1 signaling axis represents a crucial regulatory circuit that links the detection of DNA damage to the modulation of chromatin dynamics. nih.gov

Table 3: Regulation of TLK1 by DNA Damage Checkpoint Kinases

Upstream KinaseTarget Site on TLK1Functional Outcome
ATM IndirectActivates Chk1, which then targets TLK1. nih.gov
Chk1 Serine 695 (S695) / Serine 743 (S743)Rapid and transient inhibition of TLK1 catalytic activity. encyclopedia.pubmdpi.comuniprot.orgnih.gov

Phosphorylation by DNA Damage Checkpoint Kinases

ATM-Dependent Regulation of this compound

The regulation of this compound (TLK1) is a critical component of the intra-S-phase DNA damage checkpoint, a signaling network that preserves genomic integrity. A central kinase in this response is the Ataxia-Telangiectasia Mutated (ATM) protein. In response to DNA double-strand breaks (DSBs), such as those induced by ionizing radiation (IR), the kinase activity of TLK1 is rapidly and transiently inhibited. This inactivation is directly dependent on the function of ATM.

Research using cells from ataxia-telangiectasia patients (AT cells), which lack functional ATM, demonstrated that the IR-induced inactivation of TLK1 was significantly impaired compared to normal cells. This finding establishes ATM as a crucial upstream regulator of TLK1 in the DNA damage response cascade. Further evidence comes from the use of chemical inhibitors. Pre-treatment of cells with caffeine, a known inhibitor of ATM and the related ATR kinase, effectively prevents the inhibition of TLK1 activity following IR exposure.

The ATM-dependent pathway appears to regulate TLK1 through a cascade that involves the activation of downstream checkpoint kinases. ATM, upon activation by DSBs, initiates a signaling pathway that ultimately leads to the suppression of TLK1's catalytic function, thereby linking chromatin dynamics to DNA repair processes.

Table 1: Experimental Evidence for ATM-Dependent Regulation of TLK1

Experimental Model/AgentTreatmentKey FindingReference
Human U-2-OS cellsIonizing Radiation (IR)TLK1 activity rapidly decreases 3- to 4-fold, with a minimum at 30 minutes post-IR.
Ataxia-Telangiectasia (AT) patient fibroblasts (ATM-deficient)Ionizing Radiation (IR)IR-induced inactivation of TLK1 was severely impaired.
Human U-2-OS cellsPre-treatment with Caffeine (ATM/ATR inhibitor) followed by IRCaffeine pre-treatment efficiently prevented the inhibition of TLK1 activity.
Chk1-Mediated Phosphorylation of this compound

Downstream of ATM, the checkpoint kinase 1 (Chk1) acts as a direct mediator of TLK1 inhibition in response to DNA damage. The functional link between ATM and Chk1 creates a coherent signaling axis (ATM-Chk1-TLK1) that modulates TLK1 activity during the S-phase DNA damage checkpoint.

The role of Chk1 is supported by multiple lines of evidence. The use of the Chk1-specific chemical inhibitor, UCN-01, was shown to abrogate the IR-induced inactivation of TLK1, mirroring the effects of ATM inhibition. Moreover, experiments demonstrated that Chk1 directly phosphorylates TLK1 in vitro. This phosphorylation event is the direct cause of the inhibition of TLK1's catalytic activity.

Initial research identified serine 695 (S695) on TLK1 as the specific site phosphorylated by Chk1 in response to DNA damage. The functional significance of this site was confirmed by site-directed mutagenesis; substituting S695 with a non-phosphorylatable alanine residue impaired the efficient downregulation of TLK1 activity after IR exposure. However, subsequent studies and protein database annotations have also pointed to serine 743 (S743) as a potential site of inactivating phosphorylation by Chk1. This suggests a potentially complex regulatory mechanism involving one or more specific phosphorylation events. The consequence of this Chk1-mediated phosphorylation is a halt in TLK1's downstream functions, such as the phosphorylation of the histone chaperone Asf1, thereby helping to coordinate DNA repair with chromatin assembly.

Table 2: Research Findings on Chk1-Mediated Phosphorylation of TLK1

Experimental ApproachKey FindingPhosphorylation Site IdentifiedReference

Tousled Like Kinase 1 Substrates and Interacting Proteins

Histone Chaperones and Chromatin Modifiers as Tousled-like Kinase 1 Substrates

A primary function of TLK1 is the regulation of chromatin dynamics, which is achieved through the phosphorylation of key histone chaperones. This activity ensures the proper assembly and disassembly of chromatin during essential cellular processes like DNA replication and repair.

The anti-silencing function 1 (ASF1) histone chaperones, specifically ASF1A and ASF1B, are well-characterized substrates of TLK1. oup.combiorxiv.org TLK1 phosphorylates multiple sites on the C-terminal tails of both ASF1A and ASF1B. nih.govnih.gov This phosphorylation is not a random event; it is a critical regulatory mechanism that enhances the ability of ASF1 to bind to histone H3-H4 dimers. nih.govoaepublish.com By promoting this interaction, TLK1 facilitates the efficient supply of histones for the assembly of new nucleosomes on newly synthesized DNA during S phase. nih.govresearchgate.net

The functional significance of this phosphorylation is underscored by the observation that it promotes the delivery of histones to downstream chaperones such as Chromatin Assembly Factor 1 (CAF-1) and Histone Regulator A (HIRA), which are responsible for replication-coupled and replication-independent chromatin assembly, respectively. nih.govomicsdi.org Furthermore, the phosphorylation of Asf1a by TLK1 is induced in cells experiencing a deficiency of new histones, suggesting a signaling pathway where TLK1 targets histone-free Asf1 to stimulate the histone supply chain. nih.govresearchgate.net In some contexts, TLK1B, a splice variant of TLK1, has been shown to phosphorylate Asf1b, which in turn gains chromatin remodeling activity. mdpi.com

SubstratePhosphorylation EffectDownstream Impact
ASF1A Enhances binding to histone H3-H4.Promotes histone supply for chromatin assembly.
ASF1B Enhances binding to histone H3-H4.Facilitates replication-coupled chromatin assembly.

Histone H3 is one of the first identified substrates of TLK1. nih.gov TLK1B has been shown to phosphorylate serine 10 on histone H3 (H3S10). oaepublish.comnih.gov This phosphorylation event is associated with proper chromosomal condensation during metaphase. nih.gov While other kinases, such as Aurora B, can also phosphorylate H3S10, the action of TLK1B in this context has been linked to conferring radio-resistance. nih.gov

This compound Interactions in DNA Damage Response and Replication

TLK1 is a key player in the cellular response to DNA damage and replication stress. nih.gov Its role is mediated through direct interactions with and phosphorylation of critical components of the DNA damage response and repair machinery.

TLK1 interacts with and phosphorylates RAD9, a component of the heterotrimeric Rad9-Rad1-Hus1 (9-1-1) complex. plos.orgrarediseasesjournal.com This complex functions as a DNA damage sensor and is crucial for the activation of cell cycle checkpoints. plos.org TLK1 phosphorylates RAD9 at serine 328 (S328). encyclopedia.pubnih.gov This phosphorylation event is critical for the deactivation of the DNA damage checkpoint after repair is complete. nih.govencyclopedia.pub Specifically, phosphorylation of RAD9 at S328 by TLK1 leads to the dissociation of the 9-1-1 complex and the cytosolic localization of RAD9. encyclopedia.pubnih.gov

Interestingly, the interaction between TLK1 and RAD9 is constitutive, but it is enhanced in chromatin-bound RAD9 at later stages of the damage response. plos.org Following replication stress, the inactivation of TLK1 allows for the retention of the 9-1-1 complex at sites of damage or stalled forks. nih.gov Upon reactivation, TLK1 hyperphosphorylates RAD9 at S328, leading to its dissociation and the inactivation of the checkpoint. nih.gov

TLK1 directly binds to and phosphorylates NIMA-related kinase 1 (NEK1), regulating its activity. encyclopedia.pubaacrjournals.org This interaction is strengthened during DNA damage events. nih.gov The TLK1-NEK1 signaling axis is a crucial part of the DNA damage response. nih.gov Phosphorylation of NEK1 at threonine 141 (T141) by TLK1 leads to the activation of the ATR-ATRIP complex, which functions upstream of Chk1 to initiate cell cycle checkpoints. nih.govencyclopedia.pub The activation of this pathway is essential for arresting the cell cycle to allow time for DNA repair. nih.gov

Recent research has uncovered a direct role for TLK1 in regulating homologous recombination repair (HRR) through the phosphorylation of RAD54 and its paralog, RAD54B. nih.govnih.gov TLK1 phosphorylates RAD54 at three threonine residues: T41 and T59 in the N-terminal domain, and T700 in the C-terminal domain. oup.comnih.gov

The phosphorylation of RAD54 at T41 and T59 supports HRR and protects cells from DNA double-strand break damage. oup.comnih.gov In contrast, phosphorylation at T700 appears to negatively regulate the completion of HRR by potentially delaying the disassembly of RAD51. oup.com TLK1 also phosphorylates RAD54B, with in vitro studies identifying T73 as a phosphorylation site. nih.govpreprints.org

SubstratePhosphorylation SitesFunctional Consequence
RAD54 T41, T59Supports Homologous Recombination Repair.
T700Negatively regulates completion of HRR.
RAD54B T73 (in vitro)Implicated in DNA damage response.

Proliferating Cell Nuclear Antigen (PCNA) Interaction and Recruitment

The recruitment of this compound to sites of DNA damage is a critical step in its function within the DNA damage response. This localization is directly mediated by its interaction with Proliferating Cell Nuclear Antigen (PCNA), a central scaffold protein in DNA replication and repair. TLK1, along with its homolog TLK2, possesses a conserved, non-canonical PCNA-interacting protein (PIP) box located at its N-terminus. This PIP-box facilitates a direct association with PCNA.

Interestingly, the recruitment of TLK1 to damaged chromatin is a dynamically regulated process. The kinase's own activity plays a key inhibitory role; hyper-autophosphorylation of TLK1 at its N-terminus masks the PIP-box, which in turn prevents the interaction with PCNA and suppresses its accumulation at DNA damage sites. Consequently, it is the inactive or hypo-phosphorylated state of TLK1 that is predominantly recruited to chromatin lesions. Mutation of this PIP-box has been shown to abolish the recruitment of TLK1 to sites of DNA damage, underscoring the essential nature of this interaction.

Dynactin Light Chain 1 (DYNLL1/LC8) Association

This compound is a confirmed interactor of Dynactin Light Chain 1 (DYNLL1), also known as LC8. Proteomic analyses have consistently identified DYNLL1/LC8 as a primary binding partner of both TLK1 and its homolog, TLK2. The specific anchoring motifs on TLK1 that mediate this direct interaction have been identified as SFKIIQTD.

While DYNLL1/LC8 is known to be involved in DNA repair, functioning through its interactions with key regulators like 53BP1, its association with TLK1 appears to have a different functional context. Current evidence suggests that the interaction with DYNLL1/LC8 is not required for the dimerization of TLK1. Furthermore, this association does not seem to play a regulatory role in the recruitment of TLK1 to chromatin that has undergone damage.

Replication Fork and Double-Strand Break Site Localization Factors

The localization of TLK1 to specific nuclear structures is crucial for its function in maintaining genome integrity. Both TLK1 and TLK2 are found to be enriched at the nascent DNA of replication forks. In the event of replication fork stalling, TLK1 interacts with the human RAD9 protein, a component of the 9-1-1 checkpoint clamp, highlighting its role in the replication stress response.

At sites of DNA double-strand breaks (DSBs), the primary factor mediating TLK1 recruitment is PCNA, as detailed in section 4.2.4. The accumulation of TLK1 at these break sites is negatively regulated by its own kinase activity and by its dimerization. This suggests a model where inactive TLK1 monomers or dimers are recruited to DSBs via PCNA, where they can then participate in the DNA damage response. The N-terminus of TLK1 is essential for this localization.

RIF1 and Pathway Choice Regulation

The TLK1 interactome includes RIF1 (RAP1-Interacting Factor 1), a key protein that stands at the crossroads of DNA double-strand break repair pathway choice. RIF1 functions downstream of 53BP1 to promote the non-homologous end joining (NHEJ) pathway while simultaneously inhibiting the 5'-end resection required for homologous recombination (HR).

The interaction between TLK1 and RIF1 suggests a potential role for TLK1 in modulating this critical decision-making process. Although the precise molecular consequences of this interaction are still under investigation, it is known that TLK1 can phosphorylate various DNA repair proteins involved in both HR and NHEJ. The connection may also be mediated through another TLK1 substrate, the histone chaperone ASF1, which has been independently linked to RIF1-dependent NHEJ. This places TLK1 in a position to influence the balance between these two major repair pathways, thereby ensuring a context-appropriate response to DNA damage.

MSH3 and POLD1 in Mismatch Repair

While this compound is broadly implicated in several DNA repair pathways, including homologous recombination and non-homologous end joining, a direct functional interaction with key mismatch repair (MMR) proteins MSH3 (MutS Homolog 3) and POLD1 (DNA Polymerase Delta 1, catalytic subunit) is not well-documented in available research. Proteomic screens have identified a large number of TLK1 binding partners, but specific roles in the MMR pathway involving MSH3 and POLD1 remain to be elucidated. General studies indicate that inhibiting TLK1 can affect a wide spectrum of DNA repair mechanisms, but a dedicated function within MMR has not been specified.

Other Functional Interactome Components of this compound

Beyond the canonical DNA damage response pathways, the interactome of TLK1 extends to proteins involved in fundamental cellular processes such as the physical segregation of chromosomes during cell division.

Myosin II Regulatory Light Chain (MRLC) and Chromosome Dynamics

Evidence suggests a role for TLK1 in ensuring the fidelity of chromosome segregation during mitosis. This function is potentially mediated through the regulation of the Myosin II Regulatory Light Chain (MRLC). It has been proposed that TLK1 regulates MRLC to maintain correct chromosome dynamics. Supporting this hypothesis, the overexpression of a dominant-negative form of the TLK1B isoform has been observed to cause chromosome missegregation and aneuploidy in mammalian cells. This indicates that TLK1 activity is important for the proper execution of mitosis, likely by influencing the actomyosin cytoskeleton components that are critical for this process.

Data Tables

Table 1: Key Interacting Proteins of this compound

Interacting Protein Function in Context of TLK1 Interaction
Proliferating Cell Nuclear Antigen (PCNA) Mediates recruitment of TLK1 to sites of DNA damage.
Dynactin Light Chain 1 (DYNLL1/LC8) Robust binding partner; role in TLK1 function is not fully elucidated but is independent of dimerization and damage recruitment.
RIF1 Potential substrate; involved in DNA repair pathway choice (NHEJ vs. HR).
RAD9 Interacts with TLK1 at stalled replication forks; involved in checkpoint control.
Myosin II Regulatory Light Chain (MRLC) Proposed downstream effector of TLK1 in regulating chromosome segregation during mitosis.

SNAP23 (Synaptosome Associated Protein 23)

This compound (TLK1) has been identified as a key regulator of the t-SNARE protein SNAP23 (Synaptosome Associated Protein 23). Research has shown that a specific isoform of TLK1 phosphorylates SNAP23, which in turn enhances its stability. pax-db.org This phosphorylation is a critical step that augments the assembly of SNAP23 with syntaxin, another component of the SNARE complex. The formation of this stable t-SNARE complex is essential for mediating the fusion of vesicles with the target membrane, a fundamental process in cellular trafficking and secretion.

The interaction between TLK1 and SNAP23 highlights a significant role for this kinase in the regulation of intracellular transport mechanisms. By modulating the assembly of the SNARE complex, TLK1 influences the efficiency and specificity of vesicular fusion events.

DEAD-box Protein p68

The human DEAD-box protein p68 has been identified as a substrate for this compound (TLK1). nih.govosti.gov In vitro and in vivo studies have demonstrated that TLK1 directly phosphorylates p68. nih.gov This phosphorylation has functional consequences, as it has been shown to reduce the affinity of the C-terminal fragment of p68 for single-stranded RNA. nih.gov

Furthermore, experiments involving the overexpression of TLK1 in HT1080 cells resulted in an increased phosphorylation of the endogenous p68 protein, suggesting that p68 is a physiological substrate of TLK1. nih.govosti.govnih.gov This interaction implies that TLK1 may be involved in the diverse biological functions of p68, which include pre-mRNA splicing, transcriptional coactivation, and the regulation of cell growth and differentiation. nih.govosti.gov The activity of TLK1 is notably downregulated in response to ionizing radiation, hinting at a role for the TLK1-p68 signaling axis in the cellular response to DNA damage. nih.govosti.gov

MK5 (MAPK-activated protein kinase 5) and Cellular Motility

A novel signaling cascade involving this compound (TLK1) and MAPK-activated protein kinase 5 (MK5) has been identified as a significant driver of cancer cell motility and metastasis, particularly in prostate cancer. nih.govmdpi.comnih.gov Research has established that TLK1 directly interacts with and phosphorylates MK5 at three specific serine residues: S160, S354, and S386. nih.govproquest.comresearchgate.net This phosphorylation event results in the activation of MK5's catalytic activity. proquest.com

The activation of MK5 by TLK1 initiates a series of downstream events that promote cellular motility. One of the key mechanisms involves the reorganization of the actin cytoskeleton, particularly the formation of lamellipodia and the focal adhesion network. mdpi.comproquest.com Activated MK5 can phosphorylate its substrate, HSP27, which in turn promotes actin polymerization and stress-fiber formation. mdpi.com The TLK1-MK5 signaling axis has been shown to be functionally involved in driving the migration and invasion of prostate cancer cells. mdpi.comnih.gov Both genetic depletion and pharmacological inhibition of either TLK1 or MK5 have been demonstrated to significantly reduce the motility and invasive capacity of these cells. mdpi.comnih.gov

ComponentRole in Cellular MotilityKey Findings
TLK1Activates MK5 through phosphorylation.Directly phosphorylates MK5 at S160, S354, and S386. nih.govproquest.comresearchgate.net
MK5Promotes actin reorganization and focal adhesion dynamics.Phosphorylates HSP27, leading to actin polymerization. mdpi.com
TLK1-MK5 AxisDrives cancer cell migration and invasion.Inhibition of this axis reduces metastatic potential in prostate cancer models. mdpi.comnih.gov

YAP (Yes-associated protein) in the Hippo Pathway

This compound (TLK1) plays a crucial role in the regulation of Yes-associated protein (YAP), a key transcriptional co-activator in the Hippo signaling pathway. nih.gov The Hippo pathway is integral to controlling organ size by modulating cell proliferation and apoptosis. youtube.comyoutube.com The activity of YAP is primarily regulated through phosphorylation, which governs its subcellular localization and stability. embopress.org

Recent studies have elucidated that the TLK1>Nek1 signaling axis is involved in the post-transcriptional activation and stabilization of YAP. nih.govmdpi.com This is achieved through the phosphorylation of YAP at tyrosine 407 (Y407). nih.govmdpi.com This specific phosphorylation event is critical for the retention and partitioning of YAP within the nucleus. nih.govmdpi.com Nuclear localization of YAP allows it to interact with transcriptional co-activators, such as TEAD1, to drive the expression of genes involved in cell proliferation and survival. mdpi.com

In the context of cancer, particularly castration-resistant prostate cancer (CRPC), the deregulation of the Hippo pathway and the activation of YAP are frequently observed. nih.gov The TLK1>Nek1 axis-mediated phosphorylation of YAP at Y407 enhances its stability and transcriptional output, thereby contributing to the progression of the disease. nih.gov Inhibition of TLK1 has been shown to reverse the nuclear retention of YAP and promote its degradation, highlighting the therapeutic potential of targeting this pathway. nih.govmdpi.com

Kinase AxisYAP Phosphorylation SiteFunctional OutcomeRelevance to Disease
TLK1>Nek1Tyrosine 407 (Y407)- Increased YAP stability
  • Enhanced nuclear retention
  • Activation of transcriptional output
  • Contributes to the progression of castration-resistant prostate cancer (CRPC) by promoting androgen-independent growth. nih.govnih.gov

    VDAC1 (Voltage-Dependent Anion Channel 1) and Mitochondrial Integrity

    The this compound (TLK1)/Nek1 signaling axis plays a significant role in maintaining mitochondrial integrity and preventing apoptosis through the phosphorylation of the Voltage-Dependent Anion Channel 1 (VDAC1). nih.govnih.gov VDAC1 is a crucial protein located in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol, thereby controlling cellular energy metabolism and apoptosis. nih.govmdpi.com

    Research has demonstrated that the activating phosphorylation of Nek1 at threonine 141 (T141) by TLK1 is a key step that contributes to the subsequent phosphorylation and stabilization of VDAC1. nih.govnih.gov This stabilization of VDAC1 is essential for maintaining proper mitochondrial permeability and integrity. nih.govnih.gov When the function of this pathway is compromised, for instance, through the expression of a Nek1-T141A mutant, cells exhibit increased sensitivity to DNA-damaging agents, leading to rapid apoptosis. nih.govnih.gov

    Furthermore, dysfunction in the TLK1/Nek1/VDAC1 nexus is associated with reduced mitochondrial oxygen consumption and a greater reliance on glycolysis for energy production. nih.govresearchgate.net Cells with a compromised pathway also show leakage of cytochrome c into the cytoplasm, a hallmark of the intrinsic apoptotic pathway. nih.gov These findings suggest that the TLK1/Nek1/VDAC1 axis is a critical regulator of the balance between cell survival and apoptosis, particularly in the context of the DNA damage response. nih.gov In prostate cancer, the expression of both Nek1 and VDAC1 is elevated and correlates with disease stage, making this signaling nexus an attractive therapeutic target. nih.govnih.gov

    Physiological and Pathophysiological Roles of Tousled Like Kinase 1

    Tousled-like Kinase 1 in DNA Replication Fidelity and Histone Homeostasis

    TLK1 is a crucial regulator of chromatin assembly, particularly during DNA replication. genecards.org Its kinase activity is cell cycle-dependent, reaching its peak during the S phase, which is intrinsically linked to ongoing DNA replication. nih.govgenecards.org A primary and well-characterized substrate of TLK1 is the histone chaperone ASF1 (Anti-Silencing Function 1). nih.govwikipedia.org TLK1 phosphorylates ASF1, a process that is thought to enhance the delivery of histones H3/H4 for both replication-coupled and replication-independent chromatin assembly. nih.gov Specifically, TLK1-mediated phosphorylation of ASF1a promotes its binding affinity for the histone H3/H4 heterodimer, facilitating the deposition of new histones onto newly synthesized DNA. nih.govmdpi.com Depletion of TLK activity has been shown to impair the de novo deposition of both histone H3.1 and H3.3. nih.gov This function is critical for maintaining histone homeostasis and ensuring the faithful duplication of not just the genetic material, but also the epigenetic landscape. ub.edu

    Substrate / Interacting ProteinRole in DNA Replication and Histone Homeostasis
    ASF1a/b A histone H3/H4 chaperone that is a key substrate of TLK1. TLK1 phosphorylation of ASF1 is crucial for promoting histone supply and deposition during DNA replication and repair. oaepublish.comnih.gov
    Histone H3 One of the first identified substrates of TLK1. Phosphorylation of Histone H3 at serine 10 by TLK1B is implicated in proper chromosomal condensation. oaepublish.com

    This compound Orchestration of DNA Damage Response and Genome Stability

    TLK1 is a key player in the DNA Damage Response (DDR) network. oaepublish.com Its activity is modulated in response to genotoxic stress; for instance, DNA double-strand breaks (DSBs) induced by ionizing radiation lead to a rapid and transient inhibition of TLK1 activity. oup.comnih.gov This inhibition is dependent on the ATM and Chk1 checkpoint kinases, which phosphorylate TLK1, thereby integrating it into the broader checkpoint signaling cascade. oup.comnih.gov

    TLK1 directly interacts with and phosphorylates several proteins involved in DNA repair and checkpoint control, including RAD9 and NEK1. encyclopedia.puboup.com Phosphorylation of RAD9 by TLK1 is implicated in the deactivation of the DNA damage checkpoint after repair is complete, allowing the cell cycle to resume. encyclopedia.puboaepublish.com Furthermore, TLK1's role in phosphorylating ASF1 is also important for chromatin remodeling at sites of DNA damage to facilitate repair. mdpi.com The loss of TLK1 and its homolog TLK2 leads to significant genomic instability, characterized by an increase in DSBs and chromosome aberrations, underscoring their critical role in maintaining the integrity of the genome. oup.comresearchgate.net

    Interacting DDR ProteinFunction in Genome Stability
    ATM/Chk1 These checkpoint kinases phosphorylate and transiently inhibit TLK1 in response to DNA damage, integrating TLK1 into the DDR signaling pathway. oup.comnih.gov
    RAD9 A component of the 9-1-1 checkpoint clamp, RAD9 is a substrate of TLK1. TLK1-mediated phosphorylation of RAD9 is involved in checkpoint recovery following DNA repair. encyclopedia.pubplos.org
    NEK1 TLK1 binds to and phosphorylates NEK1, regulating its activity in the DNA damage response. oaepublish.compreprints.org
    RAD54B TLK1 interacts with this key homologous recombination repair protein. mdpi.com

    This compound in Cell Cycle Progression and Checkpoint Control

    The activity of TLK1 is tightly regulated throughout the cell cycle, peaking in S-phase and being inhibited upon the activation of DNA damage checkpoints. nih.govbiorxiv.org This dynamic regulation ensures that its functions in chromatin assembly are coordinated with DNA replication. nih.gov Depletion of TLK1 has been shown to cause a delay in S-phase progression and can lead to a prolonged G2/M checkpoint arrest. encyclopedia.pubplos.org

    The inhibition of TLK1 activity following DNA damage is a critical aspect of checkpoint control. nih.gov The checkpoint kinase Chk1 directly phosphorylates TLK1 at serine 695, which leads to a reversible inhibition of its kinase activity. nih.govnih.gov This mechanism likely serves to halt global chromatin assembly in the presence of damaged DNA, allowing the cell to coordinate repair processes before proceeding with the cell cycle. nih.gov Following the completion of DNA repair, TLK1 activity is restored, which is necessary for checkpoint recovery and cell cycle resumption. plos.org For example, TLK1-mediated phosphorylation of Rad9 promotes its dissociation from the 9-1-1 complex, contributing to the termination of the checkpoint signal. oaepublish.com

    This compound Contribution to Chromosome Segregation and Mitotic Fidelity

    Emerging evidence suggests a role for TLK1 in ensuring the fidelity of chromosome segregation during mitosis. nih.gov Overexpression of a dominant-negative form of a TLK1 isoform has been observed to cause chromosome missegregation. nih.gov In C. elegans, the Tousled-like kinase TLK-1 has been shown to be a substrate and an activator of the Aurora B kinase AIR-2, a key regulator of mitosis. nih.gov This interaction between TLK-1 and AIR-2 is important for proper chromosome segregation. nih.gov Although the precise mechanisms in mammalian cells are still being elucidated, these findings point towards a conserved role for Tousled-like kinases in maintaining mitotic fidelity, potentially by regulating key mitotic players like Aurora B. nih.govnih.gov

    Influence of this compound on Gene Transcription and Epigenetic Maintenance

    Through its regulation of histone chaperones and chromatin structure, TLK1 also influences gene transcription and the maintenance of epigenetic states. nih.gov TLK activity is required for maintaining heterochromatin, the densely packed regions of the genome that are generally transcriptionally silent. ub.edunih.gov Depletion of TLKs leads to impaired heterochromatin maintenance, resulting in the spurious transcription of repetitive elements. nih.govbiorxiv.orgresearchgate.net This suggests that by ensuring proper histone deposition and chromatin compaction, TLK1 contributes to transcriptional silencing and the stability of the epigenome. biorxiv.orgresearchgate.net The loss of TLK activity can lead to global changes in chromatin accessibility, particularly affecting heterochromatic regions. nih.gov

    This compound Involvement in Innate Immune Response Mechanisms

    Recent studies have uncovered an unexpected link between TLK1 and the innate immune system. nih.gov Depletion of TLK1 and TLK2 has been shown to trigger a potent cGAS-STING-TBK1-mediated innate immune response. nih.govbiorxiv.org This activation is thought to be a consequence of the genomic instability and chromatin defects that arise in the absence of TLK activity. nih.gov Specifically, the failure to maintain heterochromatin and the resulting increase in genomic instability can lead to the accumulation of cytosolic DNA fragments, which are detected by the cGAS sensor, thereby initiating the downstream STING signaling pathway and the production of type-I interferons. nih.govbiorxiv.org This suggests that TLK1, by preserving genome and epigenome integrity, plays a role in suppressing aberrant innate immune activation. biorxiv.orgresearchgate.net

    Developmental Significance of this compound

    Role in Cellular Differentiation and Morphogenesis

    TLK1 has been identified as a key regulator of developmental processes, influencing cellular differentiation and morphogenesis. Its activity is essential for the proper execution of transcriptional programs that drive embryonic development. In the nematode Caenorhabditis elegans, the homolog of TLK1, known as TLK-1, has an essential role in transcription during embryogenesis. nih.gov Deficiency in TLK-1 leads to a broad defect in transcription, resulting in embryonic arrest. nih.gov This suggests that TLK1 is necessary for the expression of a wide array of genes that are critical for the differentiation of various cell lineages and the subsequent formation of tissues and organs.

    Furthermore, research in mammalian systems has provided insights into the role of TLK1 in specific developmental contexts. While the loss of TLK1 alone in mice does not result in overt developmental defects, the combined depletion of TLK1 and its close homolog, TLK2, leads to significant genomic instability, indicating partially redundant roles in maintaining the integrity of the genome during the rapid cell divisions that characterize embryogenesis. researchgate.net The regulation of chromatin structure is a critical aspect of cellular differentiation, and TLK1's function in phosphorylating the histone chaperone ASF1 is central to this process. nih.govwikipedia.org This activity facilitates the proper assembly and disassembly of nucleosomes, which is essential for modulating gene expression patterns that define cellular identity during differentiation and morphogenesis. nih.gov

    Association with Neurodevelopmental Processes

    The proper functioning of TLK1 is critical for the development of the central nervous system. While mutations in TLK2 have been more definitively linked to neurodevelopmental disorders, emerging evidence suggests that TLK1 variants may also contribute to these conditions. nih.gov De novo mutations in the TLK1 gene have been identified in individuals with neurodevelopmental disorders characterized by intellectual disability, seizures, and global developmental delay. nih.gov

    Functionally, TLK1 is involved in processes that are fundamental to neuronal development, including DNA replication and repair, which are essential for the proliferation and survival of neural progenitor cells. nih.gov The kinase's role in maintaining genomic stability is particularly crucial in the developing brain, where a high rate of cell division occurs. nih.gov Although the precise molecular mechanisms by which TLK1 dysfunction leads to neurodevelopmental abnormalities are still under investigation, it is hypothesized that impaired kinase activity could disrupt the regulation of gene expression necessary for neuronal differentiation, migration, and synaptic development. nih.gov The interaction of TLK1 with key cellular components involved in the DNA damage response underscores its importance in protecting the genome of developing neurons from endogenous and exogenous insults. nih.gov

    Pre-clinical Research Implications of this compound in Disease Contexts

    Pre-clinical research has increasingly highlighted the significance of TLK1 in the pathogenesis of various diseases, particularly cancer. Its roles in maintaining genomic stability, promoting cell survival, and contributing to drug resistance have made it an attractive target for therapeutic intervention in several cancer models. Furthermore, its involvement in fundamental cellular processes suggests potential implications in neurodegenerative diseases.

    This compound in Maintaining Genomic Stability in Cancer Models

    A hallmark of cancer is genomic instability, and TLK1 plays a pivotal role in the cellular machinery that safeguards the genome. TLK1's function is closely linked to the DNA damage response (DDR), a network of pathways that detect and repair DNA lesions. nih.gov The activity of TLK1 is regulated in a cell cycle-dependent manner, peaking during the S-phase when DNA replication occurs, and is transiently inhibited in response to DNA double-strand breaks. oup.com This regulation is dependent on the ATM and Chk1 kinases, key players in the DDR. oup.com

    The loss of both TLK1 and TLK2 in cancer cell models leads to a significant increase in genomic instability, manifesting as double-strand breaks, chromosome bridges, and other aberrations. oup.com This indicates that TLK1 and TLK2 have overlapping functions in maintaining genomic integrity. oup.com One of the key mechanisms by which TLK1 contributes to genomic stability is through its interaction with and phosphorylation of various DNA repair proteins. For instance, TLK1 phosphorylates RAD9, a component of the 9-1-1 checkpoint clamp, which is involved in the activation of the CHK1-mediated checkpoint in response to DNA damage. nih.govencyclopedia.pub TLK1 also interacts with and phosphorylates RAD54B, a protein involved in homologous recombination repair. nih.gov By regulating these key DNA repair factors, TLK1 ensures the faithful replication and repair of the genome, thereby preventing the accumulation of mutations that can drive tumorigenesis.

    TLK1 Substrate Function in Genomic Stability Reference
    ASF1Histone chaperone involved in chromatin assembly and DNA repair. nih.gov
    RAD9Component of the 9-1-1 checkpoint complex, involved in DNA damage signaling. nih.govencyclopedia.pub
    NEK1Kinase involved in the DNA damage response. nih.gov
    RAD54BInvolved in homologous recombination-mediated DNA repair. nih.gov

    Mechanisms of this compound in Prostate Cancer Progression and Drug Resistance

    In the context of prostate cancer, TLK1 has emerged as a key factor in disease progression and the development of resistance to therapy, particularly in the transition to metastatic castration-resistant prostate cancer (mCRPC). nih.gov Under conditions of androgen deprivation therapy (ADT), TLK1 expression is upregulated, and it plays a crucial role in the adaptation of prostate cancer cells to an androgen-independent state. nih.gov

    Several signaling pathways are modulated by TLK1 to promote prostate cancer progression. The TLK1-NEK1 signaling axis has pleiotropic effects on oncogenic processes. nih.gov For instance, TLK1-dependent activation of NEK1 leads to the phosphorylation and stabilization of YAP (Yes-associated protein), a key effector of the Hippo pathway, which promotes cell proliferation and survival. nih.gov Furthermore, the TLK1>NEK1>ATR>Chk1 kinase cascade is activated in response to the stress of androgen deprivation, leading to a cell cycle arrest that allows cells to adapt and survive. nih.gov

    TLK1 also contributes to drug resistance by promoting DNA repair and inhibiting apoptosis. Activation of the DDR by the TLK1/NEK1 axis helps cancer cells repair DNA damage induced by therapeutic agents. nih.gov Additionally, the TLK1>NEK1 axis maintains mitochondrial membrane integrity by phosphorylating VDAC1, thereby suppressing the intrinsic apoptotic pathway. researchgate.net TLK1 can also directly phosphorylate AKTIP, leading to the activation of AKT, a central kinase in cell survival and proliferation pathways. mdpi.com Moreover, TLK1 phosphorylates and activates MK5, which in turn phosphorylates HSP27, leading to increased cell migration and invasion. nih.gov

    TLK1-Mediated Pathway in Prostate Cancer Downstream Effect Consequence for Disease Progression Reference
    TLK1 > NEK1 > ATR > Chk1Activation of DNA Damage Response (DDR)Resistance to DNA damaging therapies nih.gov
    TLK1 > NEK1 > YAPPhosphorylation and stabilization of YAPPromotion of androgen-independent growth nih.gov
    TLK1 > NEK1 > VDAC1Phosphorylation of VDAC1Suppression of apoptosis researchgate.net
    TLK1 > AKTIP > AKTActivation of AKT signalingPro-survival and pro-migratory signaling mdpi.com
    TLK1 > MK5 > HSP27Activation of MK5Increased migration and invasion nih.gov

    This compound in Glioblastoma Multiforme Cell Survival

    Glioblastoma multiforme (GBM) is an aggressive and highly treatment-resistant brain tumor. Studies have identified TLK1 as a potential therapeutic target in GBM. nih.gov Upregulation of TLK1 has been observed in GBM, and its knockdown in GBM cell lines leads to a significant reduction in cell viability, clonogenicity, and proliferation, while inducing apoptosis. nih.gov

    The pro-survival role of TLK1 in GBM is mediated through its influence on fundamental cellular processes. Microarray analysis following TLK1 knockdown has revealed the involvement of DNA replication, cell cycle, and focal adhesion signaling pathways. researchgate.net By promoting these pathways, TLK1 supports the rapid growth and survival of GBM cells.

    Importantly, the inhibition of TLK1 has been shown to chemosensitize GBM cells to temozolomide, a standard chemotherapeutic agent used in the treatment of GBM. nih.gov This suggests that targeting TLK1 could be a valuable strategy to overcome the intrinsic and acquired resistance of GBM to conventional therapies. In vivo studies using subcutaneous xenografts of GBM cells have further demonstrated that the knockdown of TLK1 significantly decreases tumor growth. nih.gov These findings collectively underscore the critical role of TLK1 in GBM cell survival and its potential as a therapeutic target. nih.govnih.gov

    Effect of TLK1 Knockdown in GBM Cells Experimental Observation Reference
    Cell ViabilitySignificant decrease nih.gov
    ClonogenicitySignificant decrease nih.gov
    ProliferationSignificant decrease nih.gov
    ApoptosisInduction of apoptosis nih.gov
    ChemosensitivityIncreased sensitivity to temozolomide nih.gov
    In vivo Tumor GrowthSignificantly decreased nih.gov

    This compound and Neurodegenerative Disease Pathways

    While the role of kinases in neurodegenerative diseases such as Alzheimer's and Parkinson's disease is well-established, the specific involvement of TLK1 is an emerging area of research. nih.gov Many neurodegenerative disorders are characterized by the accumulation of misfolded proteins, mitochondrial dysfunction, and neuronal cell death, processes in which various kinases play critical roles. frontiersin.org

    Mutations in both TLK1 and TLK2 have been associated with neurodevelopmental disorders, highlighting their importance in the nervous system. oup.com Pathophysiologically, the inactivation of TLK1 and TLK2 can lead to DNA damage and increased replication stress. oup.com Given that accumulating DNA damage and cellular senescence are implicated in the pathogenesis of age-related neurodegenerative diseases, it is plausible that TLK1 dysfunction could contribute to neuronal vulnerability.

    Methodological Approaches in Tousled Like Kinase 1 Research

    In Vitro Biochemical and Enzymatic Characterization

    Understanding the fundamental enzymatic properties of TLK1 is crucial and is primarily achieved through in vitro assays. These experiments utilize purified, active TLK1 to phosphorylate a substrate in the presence of a phosphate (B84403) donor, typically adenosine (B11128) triphosphate (ATP). reactionbiology.comreactionbiology.com

    A traditional method for detecting kinase activity involves the use of radioactive ATP, specifically [γ-³²P]ATP or [γ-³³P]ATP. reactionbiology.com In this assay, the radiolabeled phosphate group is transferred to a substrate, which can be a generic protein like casein or a specific physiological substrate such as the histone chaperone ASF1. nih.govnih.gov The phosphorylated substrate is then separated by SDS-PAGE and visualized by autoradiography.

    Modern non-radioactive techniques are also widely used. These can include antibody-based methods that detect phosphorylated substrates or assays that measure the amount of ADP produced, such as the ADP-Glo™ Kinase Assay. researchgate.net These in vitro systems are fundamental for determining the kinetic parameters of TLK1 and for screening potential small molecule inhibitors. reactionbiology.com For instance, researchers can determine the half-maximal effective concentration (EC50) of the enzyme. researchgate.net

    Cell-Based Functional Studies

    To investigate the role of TLK1 within the complex environment of a living cell, researchers employ a variety of cell-based functional studies. These approaches are critical for validating in vitro findings and understanding the broader biological context of TLK1 activity.

    Genetic Perturbation Techniques (e.g., Gene Knockdown, Overexpression)

    Modulating the expression level of TLK1 is a key strategy to probe its function. Gene knockdown, which reduces TLK1 expression, is commonly achieved using RNA interference technologies like small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). nih.govspandidos-publications.com Studies have shown that siRNA-mediated knockdown of TLK1 can decrease cell viability, reduce clonogenicity, and sensitize cancer cells to cisplatin-induced apoptosis. nih.govspandidos-publications.com

    Conversely, overexpression of TLK1, achieved by introducing a plasmid containing the TLK1 gene, is used to study the effects of increased kinase activity. nih.gov Overexpression of a splice variant, TLK1B, has been shown to confer resistance to radiation. nih.gov These genetic perturbation techniques are powerful tools for dissecting the specific roles of TLK1 in cellular processes.

    Technique Description Observed Effect in TLK1 Research
    siRNA/shRNA Knockdown Transient or stable reduction of TLK1 mRNA and protein levels.Decreased cell viability, increased apoptosis, and sensitization to DNA damaging agents. nih.govspandidos-publications.com
    Overexpression Introduction of a TLK1-encoding plasmid to increase protein levels.Increased resistance to radiation (TLK1B splice variant). nih.gov

    Cell Cycle Phase Distribution Analysis

    TLK1 plays a significant role in cell cycle regulation, and its depletion often leads to cell cycle arrest. spandidos-publications.com The primary method for analyzing cell cycle distribution is flow cytometry. In this technique, cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. The fluorescence intensity of each cell, which is proportional to its DNA content, is then measured. This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. nih.govresearchgate.net Studies have demonstrated that knockdown of TLK1 can result in an S-phase arrest in glioblastoma cells. spandidos-publications.com

    DNA Damage Assessment Methodologies

    Given TLK1's involvement in the DNA damage response (DDR), various methods are used to quantify DNA damage in cells where TLK1 activity has been altered. A key marker for DNA double-strand breaks is the phosphorylation of histone H2AX, creating γH2AX. The formation of γH2AX foci at the sites of DNA damage can be visualized and quantified using immunofluorescence microscopy. nih.gov Silencing of TLK1 has been shown to enhance the DNA damage induced by cisplatin (B142131) treatment, as measured by an increase in γH2AX foci. nih.gov

    The comet assay, or single-cell gel electrophoresis, is another technique used to measure DNA damage. This method detects DNA strand breaks in individual cells. When subjected to an electric field, fragmented DNA migrates away from the nucleus, creating a "comet tail" whose length and intensity correlate with the level of DNA damage.

    Methodology Principle Application in TLK1 Research
    γH2AX Foci Analysis Immunofluorescent detection of phosphorylated H2AX at sites of DNA double-strand breaks.To quantify the extent of DNA damage following TLK1 depletion and/or treatment with genotoxic agents. nih.govnih.gov
    Comet Assay Electrophoretic separation of fragmented DNA from individual cells.To assess the overall level of DNA damage in cells with modified TLK1 expression or activity.

    Live-Cell Imaging and Subcellular Localization Studies

    To observe the dynamic behavior of TLK1 in living cells, researchers often use live-cell imaging. This involves tagging TLK1 with a fluorescent protein, such as Green Fluorescent Protein (GFP). The resulting fusion protein's location and movement can be tracked in real-time using confocal microscopy. These studies have shown that TLK1 is primarily localized to the nucleus. nih.gov Upon DNA damage, TLK1 can relocalize to form distinct nuclear foci, sometimes co-localizing with γH2AX, indicating its recruitment to sites of DNA repair. nih.gov

    Proteomic and Interactome Analyses

    Identifying the proteins that interact with TLK1 is crucial for understanding its cellular functions and the pathways it regulates. Proteomic approaches are powerful tools for this purpose. A common method is immunoprecipitation coupled with mass spectrometry (IP-MS). In this technique, an antibody specific to TLK1 is used to pull down TLK1 and its binding partners from cell lysates. These associated proteins are then identified by mass spectrometry. mdpi.comoup.com A proteomic screen identified 165 human proteins that interact with TLK1. nih.govmdpi.com

    Mass Spectrometry-Based Protein Identification

    Mass spectrometry (MS) has been a cornerstone in elucidating the protein interaction network and substrate profile of Tousled-like kinase 1 (TLK1). Techniques such as immunoprecipitation coupled with mass spectrometry (IP-MS) and tandem affinity purification (TAP) coupled with MS have been instrumental in identifying proteins that associate with TLK1.

    One of the earliest and most consistently identified interactors of TLKs across various organisms is the histone H3/H4 chaperone, Anti-silencing function 1 (ASF1). IP-MS analysis of ASF1a in human MCF-7 cells, for instance, showed extensive coverage of both TLK1 and its homolog TLK2. Further proteomic screens and MS analyses have expanded the list of TLK1 substrates and interacting partners, which is now suggested to consist of over 150 proteins.

    Key TLK1 interactors and substrates identified through MS-based approaches include:

    RAD9: A component of the RAD9-RAD1-HUS1 (9-1-1) checkpoint clamp, which is phosphorylated by TLK1.

    NEK1: A kinase involved in the DNA damage response (DDR).

    RIF1: A regulator of DNA repair and replication timing.

    PCNA: Proliferating cell nuclear antigen, which interacts with TLK1 and TLK2.

    LC8 (DYNLL1): A dynein light chain protein identified as a primary interactor through TAP-coupled mass spectrometry.

    Phosphoproteomic studies using quantitative mass spectrometry have also been employed to map phosphorylation sites. For example, nine autophosphorylation sites on the N-terminus of TLK1 were identified using phospho-Tandem-Mass-Tag mass spectrometry on phosphopeptides enriched from HEK293T cells. Similarly, MS analysis of phosphopeptides was used to identify a novel TLK1-dependent phosphorylation site (T141) on NEK1. These studies are crucial for understanding how TLK1 activity is regulated and how it modulates the function of its downstream targets.

    Technique Cell Line Key TLK1 Interactors/Substrates Identified Reference
    IP-MS MCF-7 TLK1/2, RIF1 (via ASF1a immunoprecipitation)
    TAP-coupled MS HEK293T TLK2, LC8 (DYNLL1)
    Phospho-Tandem-Mass-Tag MS HEK293T Autophosphorylation sites on TLK1 N-terminus
    LC-MS Not Specified NEK1 phosphorylation site (T141)

    Proximity Ligation Assays (e.g., BioID)

    Proximity-dependent biotinylation identification (BioID) has emerged as a powerful tool to map the proximal and transient interactome of TLK1 within a cellular context. This method utilizes a promiscuous biotin (B1667282) ligase fused to the protein of interest (TLK1), which then biotinylates nearby proteins. These biotinylated proteins can be subsequently purified and identified by mass spectrometry.

    A BioID screen was conducted to compare the proximal proteomes of wild-type TLK1 and neurodevelopmental disorder-associated TLK1 variants. In this study, the BioID enzyme was fused to the N-terminus of TLK1 constructs and expressed in AD293 cells. The analysis identified proteins specifically labeled by wild-type TLK1, including two proteins involved in the Mismatch Repair (MMR) pathway:

    MSH3

    POLD1

    This finding suggests a potential regulatory role for TLK1 in MMR, which was not previously established through conventional affinity purification-mass spectrometry methods. This highlights the strength of BioID in capturing weaker or more transient interactions that might be lost during harsher lysis conditions required for other techniques.

    Method Cell Line TLK1-Proximal Proteins Identified Potential Pathway Implication Reference
    BioID-MS AD293 MSH3, POLD1 Mismatch Repair (MMR)

    Yeast Two-Hybrid Screens for Protein-Protein Interactions

    The yeast two-hybrid (Y2H) system is a classic molecular biology technique used to discover protein-protein interactions. It has been employed in TLK1 research to identify direct binding partners. A notable success of this approach was the identification of the human chromatin assembly factors ASF1a and ASF1b as substrates for Tousled-like kinases. While later proteomic screens using full-length human proteins did not identify ASF1A or ASF1B, the initial Y2H screen was pivotal in establishing this critical link between TLKs and chromatin assembly. This discrepancy underscores the complementary nature of different interaction screening methods, as Y2H can identify direct binary interactions that might be missed in complex cellular lysates used for MS-based approaches.

    Genomic and Epigenomic Analysis Techniques

    RNA Sequencing (RNA-seq) for Expression Profiling

    RNA sequencing (RNA-seq) has provided significant insights into the transcriptional consequences of altered TLK1 activity. Studies involving the depletion of TLK1 and TLK2 have utilized RNA-seq to perform global expression profiling. These analyses revealed that the loss of TLKs leads to spurious transcription of normally silenced genomic regions, particularly repetitive elements and telomeres.

    In one study, RNA-seq in U-2-OS cells following TLK depletion identified increased expression of non-coding RNAs and specific classes of repetitive RNAs, such as HERV elements. Furthermore, in patient-derived lymphoblastoid cell lines with a TLK1 variant, transcriptome sequencing revealed alterations in genes involved in critical immune system processes, including class switch recombination and cytokine signaling. These findings connect TLK1 function not only to the maintenance of heterochromatin silencing but also to the regulation of the innate immune response.

    Chromatin Immunoprecipitation (ChIP) and Variants

    Chromatin immunoprecipitation (ChIP) and its high-throughput sequencing variant, ChIP-seq, are indispensable for investigating the role of TLK1 in chromatin dynamics and epigenetic regulation. Although TLK1 is a kinase and not a direct DNA-binding protein, ChIP-based methods are used to study the genomic localization of its substrates and the epigenetic marks it may influence.

    Following the observation from RNA-seq that TLK depletion leads to desilencing of repetitive elements, ChIP-qPCR was used to investigate the underlying chromatin changes. These experiments showed a trend towards decreased occupancy of the histone variant H3.3 at HERV elements upon TLK depletion, suggesting that TLK1 is required for proper H3.3 deposition to maintain a silenced state.

    Broader analyses using public datasets have shown that the TLK1 gene promoter is a target for several transcription factors, as identified by ChIP-seq datasets from the ENCODE project. Furthermore, the TLK1 gene locus is associated with various histone modification site profiles. The Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) has also been used in conjunction with TLK depletion studies. This revealed that loss of TLK1 and TLK2 resulted in increased chromatin accessibility, particularly at heterochromatic regions, correlating with H3K9me3 marks.

    Technique Model System Key Finding Related to TLK1 Reference
    ATAC-seq U-2-OS cells TLK1/2 loss increases chromatin accessibility at heterochromatin.
    ChIP-qPCR Not Specified TLK depletion leads to decreased H3.3 occupancy at HERV elements.
    Analysis of ENCODE ChIP-seq data Public Datasets Identification of transcription factors binding the TLK1 promoter.

    Computational Analysis of Public Genomic and Transcriptomic Datasets

    The wealth of data in public repositories like The Cancer Genome Atlas (TCGA) and cBioPortal has enabled large-scale computational analyses of TLK1's role in human disease, particularly cancer. These bioinformatic approaches have been crucial for establishing clinical correlations and generating new hypotheses.

    Analysis of pan-cancer TCGA data has shown that high expression levels of TLK1 and TLK2 correlate with poor prognosis in several cancer types, including cervical squamous cell carcinoma and uveal melanoma. Furthermore, TLK1 expression has been found to positively correlate with signatures of chromosomal instability (CIN) and aneuploidy across most tumor types analyzed.

    In specific cancers like gastric cancer, bioinformatics analysis of TCGA data revealed that TLK1 is significantly upregulated. Subsequent gene set enrichment analysis (GSEA) on genes correlated with TLK1 expression in this dataset implicated TLK1 in the regulation of the tumor growth factor-beta (TGF-β) signaling pathway. These computational studies highlight TLK1 as a potential prognostic marker and therapeutic target in oncology.

    Table of Compounds

    Compound Name
    This compound
    Tousled-like kinase 2
    Anti-silencing function 1 (ASF1)
    ASF1a
    ASF1b
    RAD9
    RAD1
    HUS1
    NEK1
    RIF1
    Proliferating cell nuclear antigen (PCNA)
    Dynein light chain 1 (DYNLL1/LC8)
    MSH3
    POLD1
    Histone H3
    Histone H3.3
    Histone H4

    Structural Biology Approaches (e.g., Homology Modeling, X-ray Crystallography, Cryo-EM for functional insights)

    Understanding the three-dimensional structure of this compound (TLK1) is crucial for elucidating its function and for designing specific inhibitors. In the absence of an experimentally determined structure from methods like X-ray crystallography or cryo-electron microscopy (Cryo-EM) for TLK1, researchers have turned to computational approaches. peerj.comresearchgate.net

    Homology Modeling: Scientists have constructed three-dimensional homology models of the TLK1 kinase domain. peerj.com This technique relies on the known crystal structure of a related protein with a similar amino acid sequence. For TLK1, a high-quality model was generated using the crystal structure of Aurora B kinase from Xenopus laevis (PDB ID: 4B8M), which shares a 33% sequence identity with TLK1. peerj.com Such models are instrumental for in silico studies, including high-throughput virtual screening (HTVS) to identify potential small molecule inhibitors that could bind to the putative catalytic site of TLK1. peerj.comresearchgate.net These computational docking studies help in filtering large compound libraries to find molecules that are likely to inhibit TLK1 activity, which is of interest for therapeutic applications, particularly in diseases like glioblastoma multiforme (GBM). peerj.comresearchgate.netresearchgate.net

    While a crystal structure for human TLK1 is not available, the kinase domain of its homolog, Tousled-like kinase 2 (TLK2), has been successfully crystallized. nih.gov This provides valuable structural insights into the broader TLK family, which can indirectly inform our understanding of TLK1's structure and function. The structural information from TLK2, combined with homology models of TLK1, offers a basis for understanding the kinase's catalytic mechanism and its interactions with substrates and inhibitors.

    In Vivo Model Systems for Functional Characterization

    To understand the physiological roles of TLK1, various in vivo model systems have been employed, ranging from mammals to single-celled eukaryotes. These models have been indispensable in uncovering the conserved and divergent functions of TLK1 across different species.

    Mammalian Genetic Models (e.g., Conditional Knockout Mice)

    Studies using mouse models have provided significant insights into the in vivo functions of TLK1. Viability studies in mouse embryos have revealed that TLK1 is not essential for placental development, a role that is, however, required for its homolog, TLK2. nih.govencyclopedia.pub Despite the high degree of similarity between TLK1 and TLK2, this points to distinct biological roles for the two paralogs. nih.govencyclopedia.pub

    Conditional knockout mouse models, where Tlk1 and its counterpart Tlk2 are deleted in specific tissues, have been developed to dissect their functions further. For instance, the conditional knockout of both Tlk1 and Tlk2 in stromal fibroblasts resulted in increased mammary gland branching and epithelial hyperproliferation. nih.gov While individual deficiency of Tlk1 in mice did not lead to any obvious phenotypes, the biological role of TLK1 becomes more apparent in the context of sensitivity to DNA damage. nih.govnih.gov The loss of both TLK1 and TLK2 leads to increased genomic instability, including a higher incidence of double-strand breaks and chromosome aberrations, suggesting that they have overlapping and compensatory roles in maintaining genome integrity. oup.com

    Summary of Findings from Mammalian Genetic Models of TLK1
    Model SystemKey FindingsReference
    Mouse EmbryosTLK1 is not essential for placental development, unlike TLK2. nih.govencyclopedia.pub
    Conditional Knockout Mice (Stromal Fibroblasts)Combined knockout of Tlk1 and Tlk2 leads to increased mammary gland branching and epithelial hyperproliferation. nih.gov
    Tlk1 Deficient MiceNo overt phenotypes observed with the loss of TLK1 alone. nih.gov
    Combined Tlk1 and Tlk2 KnockoutResults in increased genomic instability, including more double-strand breaks and chromosome aberrations. oup.com

    Invertebrate Model Systems (e.g., C. elegans, D. melanogaster)

    Invertebrate models have been instrumental in uncovering the fundamental cellular roles of TLK1.

    In the nematode Caenorhabditis elegans, the Tousled-like kinase, TLK-1, has been shown to have an essential role in transcription. nih.gov RNA interference (RNAi) studies demonstrated that a deficiency in TLK-1 leads to embryonic arrest with phenotypes characteristic of broad transcriptional defects. nih.gov Specifically, post-translational modifications associated with transcription elongation, such as phosphorylation of RNA polymerase II and methylation of histone H3, are significantly reduced in TLK-1-deficient embryos. nih.gov Furthermore, TLK-1 in C. elegans functions as a substrate and an activator of the Aurora B kinase AIR-2, and together they ensure proper chromosome segregation during mitosis. nih.gov

    In the fruit fly Drosophila melanogaster, Tousled-like kinase (Tlk) is involved in regulating cell morphogenesis. nih.gov Mutant tlk follicle cells exhibit a reduced apical domain area and alterations in the cytoskeleton, including increased density of microtubules and actin filaments in the apical region. nih.gov These findings suggest a novel role for Tlk in maintaining cell morphology, potentially through the modulation of the cytoskeleton. nih.gov

    Functional Insights from Invertebrate Models of TLK1
    Model OrganismGene/ProteinObserved Function/PhenotypeReference
    C. elegansTLK-1Essential for transcription; regulates chromosome segregation in cooperation with Aurora B kinase AIR-2. nih.govnih.gov
    D. melanogasterTlkRegulates cell morphogenesis and cytoskeleton arrangement in follicle cells. nih.gov

    Microbial Eukaryote Models (e.g., T. brucei)

    The unicellular protozoan parasite Trypanosoma brucei has served as a valuable model to study the functions of TLKs in a microbial eukaryote. biologists.comnih.gov Researchers have identified two closely related TLK homologs in T. brucei, designated TLK1 and TLK2. biologists.comnih.govbohrium.com Despite being 89% identical in their amino acid sequences, only TLK1 is essential for cell growth. biologists.com

    Depletion of TLK1 in T. brucei through RNAi leads to a significant growth inhibition, an accumulation of cells in the S-phase, defective spindle formation, and improper chromosome segregation. biologists.comnih.govbohrium.com In contrast, a deficiency in TLK2 has no apparent effect on cell growth. biologists.combohrium.com Both TLK1 and TLK2 localize to the nucleus, but only TLK1 is also found at the spindle poles during mitosis. nih.gov Functionally, TLK1 cooperates with Aurora kinase (AUK1) to regulate spindle assembly and chromosome segregation. biologists.comnih.gov It is also implicated in DNA replication, likely through the regulation of histone modification by phosphorylating histone H3 and the chromatin assembly factors Asf1A and Asf1B. biologists.comnih.govbohrium.com

    Characteristics of TLK Homologs in T. brucei
    FeatureTLK1TLK2Reference
    Essential for Cell GrowthYesNo biologists.comnih.gov
    Subcellular LocalizationNucleus and Spindle Poles (during mitosis)Nucleus nih.gov
    FunctionRegulates spindle assembly, chromosome segregation, and S-phase progression.Not essential for cell growth. biologists.comnih.govbohrium.com
    InteractionInteracts with Aurora kinase (AUK1) and chromatin assembly factors (Asf1A, Asf1B).- biologists.comnih.gov

    Q & A

    Q. How can TLK1’s functional divergence from TLK2 be characterized in vivo?

    • Methodological Answer : Generate tissue-specific TLK1/TLK2 double-knockout mice and analyze developmental defects (e.g., embryonic lethality, hematopoietic failure). Rescue experiments with kinase-dead mutants (TLK1-K104R vs. TLK2-K108R) clarify isoform-specific roles. Phosphoproteomics of knockout models identifies unique substrates (e.g., TLK1-RAD54 vs. TLK2-H3T3) .

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